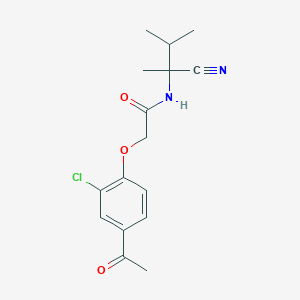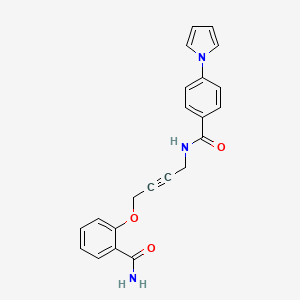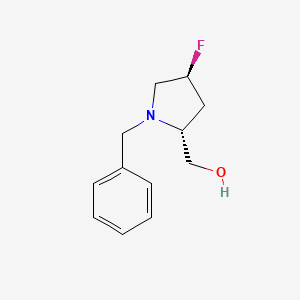
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as ACPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ACPA is a member of the CB1 cannabinoid receptor agonists, which are known to have several therapeutic effects, including analgesia, anti-inflammatory, and anti-tumor properties. In
Wirkmechanismus
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide exerts its effects by binding to the CB1 cannabinoid receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide leads to a decrease in the release of neurotransmitters such as glutamate and substance P, resulting in analgesia. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide also modulates the immune response by decreasing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemische Und Physiologische Effekte
In addition to its analgesic and anti-inflammatory effects, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been found to have several other biochemical and physiological effects. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to decrease the release of insulin from pancreatic beta cells, which could be useful in the treatment of diabetes. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been found to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of the receptor and reduces the risk of off-target effects. However, one limitation of using 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide research. One area of interest is the development of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide-based therapies for chronic pain and inflammatory disorders. Another area of interest is the use of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide in cancer treatment, either as a standalone therapy or in combination with other treatments. Additionally, there is potential for the development of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide-based therapies for diabetes and anxiety disorders. Further research is needed to fully understand the potential of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide in these areas.
In conclusion, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a promising compound that has been the subject of scientific research due to its potential therapeutic applications. Its high potency and selectivity for the CB1 receptor make it a valuable tool for studying the receptor's function. Further research is needed to fully understand the potential of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide in various fields, including chronic pain, inflammation, cancer, diabetes, and anxiety disorders.
Synthesemethoden
The synthesis of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves the reaction of 2-(4-acetyl-2-chlorophenoxy) acetic acid with 1-cyano-1,2-dimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide as a white crystalline solid, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties, making it a potential candidate for the treatment of chronic pain. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been found to have anti-tumor properties, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-10(2)16(4,9-18)19-15(21)8-22-14-6-5-12(11(3)20)7-13(14)17/h5-7,10H,8H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCPMLKVWMSJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2432743.png)
![5-chloro-6-hydroxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2432745.png)
![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)
![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)
![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)
![1-ethyl-6-((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432754.png)




![Ethyl 2-(2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2432764.png)
